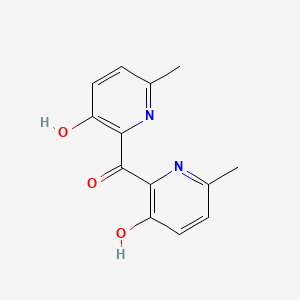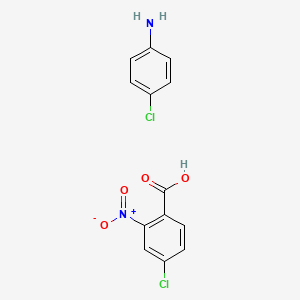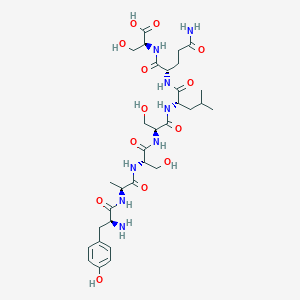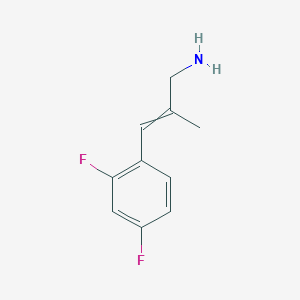
Methanone, bis(3-hydroxy-6-methyl-2-pyridinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanone, bis(3-hydroxy-6-methyl-2-pyridinyl)- is a chemical compound with the molecular formula C₁₃H₁₂N₂O₃ and a molecular weight of 244.25 g/mol This compound is characterized by the presence of two 3-hydroxy-6-methyl-2-pyridinyl groups attached to a central methanone (carbonyl) group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methanone, bis(3-hydroxy-6-methyl-2-pyridinyl)- typically involves the condensation of 3-hydroxy-6-methyl-2-pyridinecarboxaldehyde with a suitable methanone precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and by-products. The use of advanced purification techniques such as recrystallization and chromatography is common to ensure the high quality of the final product .
化学反応の分析
Types of Reactions: Methanone, bis(3-hydroxy-6-methyl-2-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The pyridinyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridinyl derivatives.
科学的研究の応用
Methanone, bis(3-hydroxy-6-methyl-2-pyridinyl)- has a wide range of applications in scientific research:
作用機序
The mechanism of action of Methanone, bis(3-hydroxy-6-methyl-2-pyridinyl)- involves its interaction with specific molecular targets and pathways:
類似化合物との比較
- 3,3’-Methylenebis(4-hydroxy-6-methyl-2H-pyran-2-one)
- Bis(3-hydroxy-2-methyl-4-pyridinon-1-yl) alkanes
- 1H-Pyrazolo[3,4-b]pyridine derivatives
Comparison: Methanone, bis(3-hydroxy-6-methyl-2-pyridinyl)- is unique due to its specific structural features and reactivity.
特性
CAS番号 |
824393-64-8 |
|---|---|
分子式 |
C13H12N2O3 |
分子量 |
244.25 g/mol |
IUPAC名 |
bis(3-hydroxy-6-methylpyridin-2-yl)methanone |
InChI |
InChI=1S/C13H12N2O3/c1-7-3-5-9(16)11(14-7)13(18)12-10(17)6-4-8(2)15-12/h3-6,16-17H,1-2H3 |
InChIキー |
WJEKVGCBZOOJDO-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(C=C1)O)C(=O)C2=C(C=CC(=N2)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[5-Chloro-2-(thiophen-2-yl)-1,3-thiazol-4-yl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14205117.png)
![3-[Bis(4-methylphenyl)amino]phenyl prop-2-enoate](/img/structure/B14205121.png)
![6-[6-(Dimethylamino)-5-(1H-pyrrol-2-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14205137.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-difluorophenyl)-3-methyl-](/img/structure/B14205147.png)

![3-[Dimethyl(phenyl)silyl]-1-(trimethylsilyl)pent-1-yn-3-ol](/img/structure/B14205159.png)

![Hexadecyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate](/img/structure/B14205162.png)
![N-[2-(5-chloropyridin-2-yl)phenyl]-2-iodobenzamide](/img/structure/B14205163.png)


![2-Bromo-N-[2-(5-chloro-3-fluoropyridin-2-yl)ethyl]benzamide](/img/structure/B14205175.png)

